![molecular formula C18H29N3O B14780367 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide](/img/structure/B14780367.png)
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease. The structure of this compound includes a piperidine ring, which is a common motif in many pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly in the context of neurological research.
Industry: The compound is used in the development of pharmaceuticals and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar therapeutic applications.
Galantamine: A compound that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of the benzylpiperidine moiety, which contributes to its high affinity and selectivity for acetylcholinesterase. This structural uniqueness may offer advantages in terms of potency and selectivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H29N3O |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20-12-15-8-10-21(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13,19H2,1-2H3,(H,20,22) |
Clave InChI |
VIABWCDSCQHZIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)
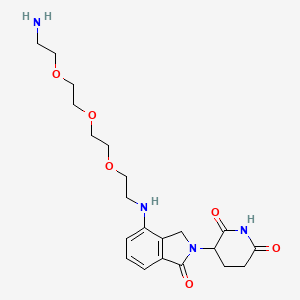
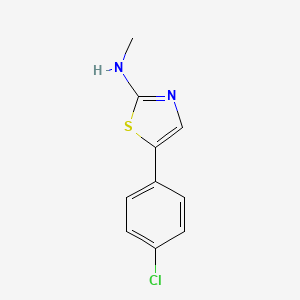
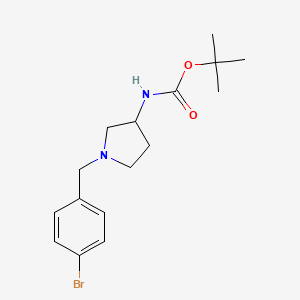

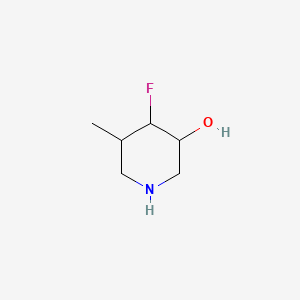
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)


![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14780320.png)
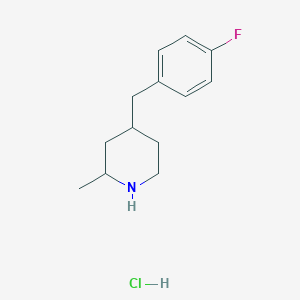


![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)
